5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide
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Overview
Description
5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide is an organic compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an oxan-4-yl group attached to the nitrogen atom of the carboxamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures . The subsequent step involves the reaction of the brominated intermediate with oxan-4-ylamine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for 5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LAH).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).
Oxidation: m-CPBA, solvents (DCM, acetonitrile).
Reduction: LAH, solvents (ether, THF).
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Scientific Research Applications
5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the oxan-4-yl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridine-2-carboxamide
- 5-bromo-N-(4-methoxybenzyl)pyridine-2-carboxamide
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties compared to other similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-8-1-2-10(13-7-8)11(15)14-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJKTRVDXNMVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1478075-99-8 |
Source
|
Record name | 5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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